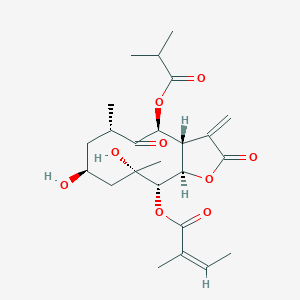

Cardivin C

説明

特性

分子式 |

C24H34O9 |

|---|---|

分子量 |

466.5 g/mol |

IUPAC名 |

[(3aR,4S,6S,8S,10S,11S,11aR)-8,10-dihydroxy-6,10-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2,5-dioxo-3a,4,6,7,8,9,11,11a-octahydrocyclodeca[b]furan-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H34O9/c1-8-12(4)22(28)33-20-19-16(14(6)23(29)32-19)18(31-21(27)11(2)3)17(26)13(5)9-15(25)10-24(20,7)30/h8,11,13,15-16,18-20,25,30H,6,9-10H2,1-5,7H3/b12-8-/t13-,15-,16-,18-,19+,20-,24-/m0/s1 |

InChIキー |

XWZYMNOGYGCQNQ-WFRDMGJCSA-N |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H]2[C@H]([C@@H](C(=O)[C@H](C[C@@H](C[C@]1(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

正規SMILES |

CC=C(C)C(=O)OC1C2C(C(C(=O)C(CC(CC1(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

製品の起源 |

United States |

Structural Chemistry and Characterization of Cardivin C

Elucidation of the Germacranolide Core Structure of Cardivin C

This compound (compound 3 in the original research) was identified as 2,10-dihydroxy-5-oxo-6-(isobutyloxy)-9-(angeloyloxy)germacran-8,12-olide. nih.gov Its core structure is that of a germacranolide, a type of sesquiterpene lactone characterized by a ten-membered carbocyclic ring fused with a five-membered γ-lactone. nih.gov The structural similarities in UV, IR, and NMR spectra among cardivins A-D suggest a common germacranolide skeleton, with variations primarily in their ester substituents. nih.gov

The precise determination of this compound's structure was achieved through a comprehensive application of modern spectroscopic techniques, providing detailed insights into its atomic connectivity and spatial arrangement. nih.gov, youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) techniques like proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), was crucial for assigning the positions of atoms and their connectivity within this compound. youtube.com The NMR resonances for the germacranolide skeletons of the cardivins are reported to be essentially identical, indicating a conserved core structure. nih.gov

For this compound, specific HMBC correlations were instrumental in determining the placement of its ester substituents. For instance, the carbon signal at δC 168.8 ppm, corresponding to the C-1' of the angelate moiety, showed a correlation with the proton signal at δH 5.13 ppm (H-9). Similarly, the C-1'' carbon of the isobutyrate group, resonating at δC 176.0 ppm, correlated with the H-6 proton signal at δH 4.70 ppm. nih.gov These correlations were vital in establishing the attachment points of these ester functionalities to the germacranolide scaffold.

A typical presentation of NMR data for such a compound would involve tables detailing the chemical shifts (δ) and coupling constants (J) for each proton and carbon, along with their multiplicities and assignments based on 2D NMR experiments.

| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) | Assignment |

| C-6 | 4.70 | Isobutyrate attachment nih.gov | |||

| C-9 | 5.13 | Angelate attachment nih.gov | |||

| C-1' (Angelate) | 168.8 | Carbonyl carbon nih.gov | |||

| C-1'' (Isobutyrate) | 176.0 | Carbonyl carbon nih.gov | |||

| ... | ... | ... | ... | ... | ... |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the exact molecular formula of a compound by precisely measuring its mass-to-charge ratio (m/z). scielo.org.mx, core.ac.uk For this compound, the molecular formula was determined to be C₂₄H₃₄O₉, with a monoisotopic mass of 466.220283. [1st search result, snippet 1] This high precision in mass measurement distinguishes this compound from other compounds that might have similar nominal masses but different elemental compositions, thereby unequivocally confirming its molecular identity.

Infrared (IR) spectroscopy provides characteristic absorption bands that indicate the presence of specific functional groups within a molecule. [1st search result, snippet 24] Although specific IR data for this compound was not explicitly detailed in the provided snippets, the original research noted that Cardivins A-D exhibit "very similar patterns in their UV, IR, and NMR spectra." [1st search result, snippet 1] Based on this, and the reported data for Cardivin D, this compound is expected to show characteristic absorption bands. These would include:

A broad absorption band around 3430 cm⁻¹, indicative of hydroxyl (-OH) groups. [1st search result, snippet 1]

A strong absorption band around 1753 cm⁻¹, characteristic of the γ-lactone carbonyl (C=O) group. [1st search result, snippet 1]

Additional bands corresponding to ester carbonyls (C=O) and C-O stretches from the angelate and isobutyrate functionalities would also be present.

These IR spectral features collectively support the presence of the hydroxyl, lactone, and ester groups within the this compound structure.

Optical Rotation (OR) and Circular Dichroism (CD) spectroscopy are powerful techniques used to determine the absolute configuration and conformational preferences of chiral molecules. [1st search result, snippet 3], [1st search result, snippet 8], [1st search result, snippet 13], [1st search result, snippet 16] Optical rotation measures the rotation of plane-polarized light as it passes through an optically active substance, while circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral compound within its absorption bands. [1st search result, snippet 17], [1st search result, snippet 4] These chiroptical properties are highly sensitive to the three-dimensional arrangement of atoms and are crucial for assigning stereochemistry, especially in complex natural products like germacranolides. [1st search result, snippet 12], [1st search result, snippet 14] While these techniques are standard for such structural assignments, specific optical rotation values or CD spectral data for this compound were not detailed in the publicly available information.

Computational methods play an increasingly vital role in the validation and refinement of chemical structures elucidated by experimental techniques. [1st search result, snippet 10], [1st search result, snippet 12], [1st search result, snippet 15] These methods can involve various theoretical approaches, such as Density Functional Theory (DFT) calculations, to predict spectroscopic parameters (e.g., NMR chemical shifts, CD spectra) or to perform conformational analyses. By comparing experimentally obtained data with computationally predicted values, researchers can corroborate proposed structures, resolve ambiguities in stereochemical assignments, and gain deeper insights into molecular properties. [1st search result, snippet 2], [1st search result, snippet 11] While the specific application of computational methods for this compound's structural validation was not detailed in the available literature snippets, such approaches are routinely employed to enhance the confidence in complex natural product structure elucidations.

Advanced Spectroscopic Techniques for Structure Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Isomeric and Stereoisomeric Aspects of this compound

The precise structural definition of this compound includes specific stereochemical descriptors, highlighting its complex three-dimensional arrangement. The IUPAC name for this compound, as listed in ChemSpider, incorporates multiple chiral centers and defines their absolute configurations: (3aR,4S,6S,8S,10S,11S,11aR) scienceopen.com. Furthermore, the presence of an angeloyloxy moiety indicates a (2Z)-configuration for the 2-methyl-2-butenoate ester group scienceopen.com.

Stereoisomers are compounds that share the same atomic connectivity but differ in the spatial orientation of their atoms imsc.res.in. The existence of multiple chiral centers (carbon atoms bonded to four different groups) in this compound gives rise to a specific stereoisomeric form. Germacranolides, as a class, are well-known for their diverse and intricate stereoconfigurations, contributing to their unique biological profiles researchgate.net. The R/S system, based on Cahn-Ingold-Prelog (CIP) rules, is used to assign configurations to these chiral centers.

Identification and Structural Relationships with this compound Analogues

This compound is part of a family of related sesquiterpene lactones isolated from Carpesium divaricatum, exhibiting close structural relationships with other compounds from the same genus.

Structural Comparison with Cardivin A, B, and D

Cardivins A, B, C, and D are all germacranolides isolated from Carpesium divaricatum wikimedia.orgchemspider.com. Their primary structural differences lie in the nature and position of their esterifying side chains and the degree of unsaturation.

Here is a comparative overview:

| Compound | Molecular Formula | Key Ester Groups (as per synonyms/IUPAC) | PubChem CID |

| Cardivin A | C₂₅H₃₆O₉ | (Z)-2-methylbut-2-enoyl and 2-methylbutanoate | 21582598 |

| Cardivin B | C₂₄H₃₆O₉ | 2-methylpropanoyloxy and 2-methylbutanoate | 21582599 |

| This compound | C₂₄H₃₄O₉ scienceopen.com | Isobutyloxy and Angeloyloxy scienceopen.com | N/A (ChEBI: 65578) nih.gov |

| Cardivin D | Not explicitly detailed in search results, but part of the series wikimedia.orgchemspider.com |

This compound (C₂₄H₃₄O₉) is described as 2,10-dihydroxy-5-oxo-6-(isobutyloxy)-9-(angeloyloxy)-germacran-8,12-olide scienceopen.com. The presence of an angeloyloxy group (an α,β-unsaturated ester) contributes to the lower hydrogen count compared to Cardivin B.

Cardivin A (C₂₅H₃₆O₉) has a higher carbon count than this compound, suggesting a longer or additional carbon chain in its ester groups.

Cardivin B (C₂₄H₃₆O₉) shares the same carbon count as this compound but has two more hydrogens, indicating more saturated side chains.

These variations in esterification patterns and saturation levels are common within germacranolide families and contribute to the distinct properties of each analogue.

Other Related Sesquiterpene Lactones from Carpesium Species (e.g., Carpesiolin, Carabrone, Ineupatolides)

The Carpesium genus is a rich source of diverse sesquiterpene lactones, which often share a common biosynthetic origin but exhibit variations in their core skeletons and functionalization patterns.

Carpesiolin: This compound (C₁₅H₂₀O₄, CID 325797) is identified as a pseudoguaianolide derivative wikimedia.orgresearchgate.net. Unlike the germacranolides, pseudoguaianolides feature a bicyclic [5.3.0]decane skeleton.

Carabrone: With a molecular formula of C₁₅H₂₀O₃ (CID 164879), Carabrone is another sesquiterpene lactone isolated from Carpesium abrotanoides chemspider.comscienceopen.comfrontiersin.org. Its structure is distinct from germacranolides and pseudoguaianolides, featuring a cyclopropa[f]benzofuran-2-one core frontiersin.org.

Ineupatolides: Ineupatolides A and B are also found in Carpesium abrotanoides researchgate.net. The general compound "Ineupatolide" has a molecular formula of C₂₅H₃₆O₉ (CID 21603602) frontiersin.org. This molecular formula is identical to that of Cardivin A, suggesting that they might be structural isomers with different arrangements of their functional groups or stereochemical configurations. Some sources mention "ineupatolide" as a germacranolide researchgate.net, and specific stereoisomers like (2S, 5R, 2'R)-ineupatolide have been noted.

The structural diversity among these sesquiterpene lactones from Carpesium species underscores the genus's capacity to produce a wide array of chemically distinct natural products.

Biosynthetic Pathways and Regulation of Cardivin C

Postulated Biosynthetic Route of Cardivin C in Carpesium divaricatum

Sesquiterpenoids are C15 terpenoids derived from farnesyl diphosphate (FPP), which is a key intermediate in the mevalonate (MVA) pathway, predominantly occurring in the cytosol of eukaryotic plant cells researchgate.netgenome.jptandfonline.comnih.govmdpi.com.

While specific in planta precursor incorporation studies for this compound are not detailed in the provided search results, the biosynthesis of sesquiterpenes generally involves the mevalonate (MVA) pathway. This pathway synthesizes isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) in the cytoplasm researchgate.nettandfonline.comnih.gov. These C5 units then condense to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which are precursors for various classes of terpenes, including sesquiterpenes researchgate.nettandfonline.com.

The biosynthesis of sesquiterpenes, including germacranolides like this compound, begins with the ionization and electrophilic attack of farnesyl diphosphate (FPP) by sesquiterpene synthase enzymes researchgate.netgenome.jpmdpi.com. This process leads to the formation of an allylic cation, which then undergoes cyclization to yield diverse sesquiterpenic skeletons genome.jpmdpi.com. The specific cyclization patterns and subsequent modifications (e.g., oxidations, hydroxylations, lactonizations, and esterifications) determine the final structure of the sesquiterpene lactone.

For this compound, which is a germacranolide, the initial cyclization of FPP likely leads to a germacrane skeleton. Subsequent enzymatic steps would involve the formation of the lactone ring and the attachment of various acyl groups. The presence of isobutyryloxy and angeloyloxy groups in related cardivins (e.g., Cardivin A and B) suggests that acyltransferases are involved in the esterification steps naturalproducts.netnih.govmdpi.com. For instance, a study on new 11-methoxymethylgermacranolides from Carpesium divaricatum highlighted the presence of characteristic carbon signals indicating an 11-methoxymethylgermacranolide with isobutyryloxy and angeloyloxy groups, with their locations determined by HMBC correlations mdpi.com. This implies similar enzymatic modifications for this compound.

Key enzymatic steps in sesquiterpene biosynthesis generally involve:

Farnesyl diphosphate synthase (FPS) : Catalyzes the condensation of IPP and DMAPP to form FPP nih.gov.

Sesquiterpene synthases (TPSs) : These enzymes are responsible for the cyclization of FPP into various sesquiterpene scaffolds. Most sesquiterpene synthases contain a "DDXXD" motif crucial for their catalytic activity tandfonline.com.

Cytochrome P450 monooxygenases (P450s) : These enzymes are often involved in hydroxylation and other oxidative modifications of the sesquiterpene backbone, leading to increased structural diversity and the formation of lactone rings mdpi.com.

Acyltransferases : Responsible for the esterification of hydroxyl groups with various organic acids, such as isobutyric acid or 2-methylbutyric acid, which are common in Carpesium species nih.gov.

The precise sequence of these enzymatic reactions and the specific intermediates leading to this compound in Carpesium divaricatum would typically be elucidated through detailed biochemical studies, including enzyme isolation, gene sequencing, and in vitro enzymatic assays.

This compound's biosynthesis aligns with the general scheme of sesquiterpenoid biosynthesis in plants. The universal precursor for all isoprenoids, including sesquiterpenes, is isopentenyl diphosphate (IPP), which can be obtained via the mevalonate (MVA) pathway in the cytosol researchgate.nettandfonline.comnih.govmdpi.com. Farnesyl diphosphate (FPP), a C15 compound, serves as the direct precursor for all sesquiterpenoids researchgate.netgenome.jpmdpi.com.

The general pathway involves:

Formation of IPP and DMAPP : Through the MVA pathway in the cytoplasm researchgate.nettandfonline.comnih.gov.

Condensation to FPP : IPP and DMAPP condense sequentially to form FPP, catalyzed by prenyltransferases like FPP synthase nih.gov.

Cyclization of FPP : Sesquiterpene synthases catalyze the cyclization of FPP, often via ionization and electrophilic attack, to generate diverse cyclic sesquiterpene skeletons genome.jpmdpi.com. The nature of the products is influenced by the stereochemistry and conformation of intermediates mdpi.com.

Further Modifications : The initial cyclic sesquiterpene scaffolds undergo various enzymatic modifications, including oxidations (often by P450s), hydroxylations, and esterifications, to yield the final complex structures like germacranolides nih.govmdpi.com.

This compound, being a germacranolide, specifically involves the cyclization of FPP to a germacrane skeleton, followed by oxidative modifications and lactone ring formation, and subsequent esterification with acyl groups. This is a common biosynthetic route for many sesquiterpene lactones found in the Asteraceae family researchgate.net.

Key Enzymatic Steps and Intermediate Identification

Transcriptional and Translational Regulation of Biosynthetic Genes

The regulation of secondary metabolite biosynthesis in plants, including sesquiterpenes, occurs at multiple levels, primarily transcriptional and translational. While specific details for this compound in Carpesium divaricatum are limited in the provided information, general mechanisms for terpenoid biosynthesis regulation can be inferred.

Transcriptional Regulation : The expression of genes encoding key enzymes in the MVA pathway and sesquiterpene synthases is tightly regulated. Transcription factors play a crucial role in activating or repressing these genes in response to developmental cues or environmental stimuli tandfonline.com. For instance, genes for enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase) in the MEP pathway (which can also contribute to IPP/DMAPP supply, though MVA is primary for sesquiterpenes) are known to be regulated tandfonline.com. The "DDXXD" motif found in sesquiterpene synthases is a key functional element, and the genes encoding these synthases are subject to transcriptional control tandfonline.com.

Translational Regulation : This level of control involves the regulation of protein synthesis from mRNA. While less extensively studied for specific sesquiterpene biosynthesis, translational regulation can influence the abundance of biosynthetic enzymes. Post-transcriptional mechanisms, such as mRNA stability and processing, can also indirectly affect the amount of enzyme available for biosynthesis nih.gov.

Environmental and Developmental Factors Influencing this compound Production

The production of secondary metabolites like this compound in plants is significantly influenced by both environmental and developmental factors.

Environmental Factors :

Nutrient Availability : The composition of nutrient media in in vitro cultures can impact the accumulation of germacranolides in Carpesium divaricatum nih.gov. Nutrient stress or specific nutrient deficiencies/abundances can alter metabolic fluxes towards secondary metabolite production.

Stress Conditions : Plants often increase the production of secondary metabolites, including terpenoids, as a defense mechanism against biotic (e.g., pathogens, herbivores) and abiotic stresses (e.g., drought, temperature extremes) researchgate.net. While not specifically linked to this compound, this is a general principle for plant secondary metabolism. For example, 12-oxo-phytodienoic acid (12-OPDA), an intermediate in jasmonic acid biosynthesis, which is a plant hormone regulating stress response, has been identified in Carpesium divaricatum and shown to influence inflammatory processes nih.govnih.govresearchgate.net. This suggests a potential link between stress response pathways and metabolite production.

Developmental Factors :

Plant Age and Tissue Type : The concentration of secondary metabolites can vary significantly depending on the developmental stage of the plant and the specific tissues analyzed. Different parts of Carpesium divaricatum, such as aerial parts, are known to accumulate sesquiterpene lactones ebi.ac.ukresearchgate.netacs.org. In vitro cultivated shoots and field-grown plants of C. divaricatum have shown comparable amounts of germacranolides, although differences in terpenoid content can be observed based on culture conditions nih.gov.

These factors collectively modulate the activity of biosynthetic pathways, leading to variations in this compound accumulation within the plant.

Chemical Synthesis and Derivatization Strategies for Cardivin C

Retrosynthetic Analysis Towards Cardivin C

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available starting materials through a series of "disconnections" that are the reverse of known synthetic reactions. bluffton.edubibliotekanauki.plnumberanalytics.com This backward-thinking approach helps chemists design efficient and cost-effective synthetic routes for complex molecules like this compound. numberanalytics.come3s-conferences.org

For a molecule such as this compound, which is a germacranolide sesquiterpene lactone with a 10-membered ring and a fused γ-lactone, a retrosynthetic analysis would typically involve identifying key disconnections that simplify the macrocyclic core and address the numerous stereocenters. Initial disconnections might target the lactone ring, potentially breaking the ester bond to reveal a seco-acid precursor. Further disconnections could involve breaking carbon-carbon bonds within the germacrane skeleton to arrive at acyclic or simpler cyclic intermediates. Given its sesquiterpene nature (C15 skeleton), a retrosynthetic pathway might also consider its biogenetic origins from isoprene units. The presence of an α-methylene-γ-lactone moiety, common in many bioactive sesquiterpene lactones, would be a key retron to consider for its formation. researchgate.net Strategic functional group interconversions (FGIs) would also be planned to set up the necessary reactivity for bond formation in the forward synthesis. e3s-conferences.org

Total Synthesis Methodologies for this compound and Its Analogues

The total synthesis of complex natural products like this compound aims to construct the molecule from basic chemical precursors, offering a pathway to obtain the compound in larger quantities and to create structural analogues. While specific detailed total synthesis methodologies for this compound are not widely reported in the provided literature, the general strategies for synthesizing macrocyclic lactones and other sesquiterpenes are highly relevant.

Key Synthetic Transformations and Reaction Sequences

The synthesis of macrocyclic lactones often relies on efficient cyclization reactions. One prominent method is Ring-Closing Metathesis (RCM), which has proven effective for forming various macrocyclic lactones, including those with 13- to 19-membered rings, often from olefinic esters under environmentally benign conditions. nih.govresearchgate.net Other common strategies include intramolecular esterification reactions, which can be challenging due to unfavorable entropic factors and the propensity for intermolecular reactions. bibliotekanauki.pl Protecting group strategies are crucial in multi-step syntheses to temporarily mask reactive functional groups while transformations are carried out elsewhere in the molecule. nih.gov Stereoselective bond formations are also paramount to control the numerous stereocenters present in this compound. chemspider.com General approaches to complex natural product total synthesis often involve convergent strategies, where smaller, well-defined fragments are synthesized separately and then coupled in a late stage to build the final molecular architecture. chemrxiv.org

Asymmetric Synthesis and Stereocontrol Strategies

This compound possesses multiple defined stereocenters, necessitating precise stereocontrol during its synthesis. chemspider.com Asymmetric synthesis methodologies are critical to ensure the formation of the desired enantiomer or diastereomer, as biological activity is often highly dependent on specific stereochemistry. Common strategies for asymmetric induction in complex molecule synthesis include:

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes, organocatalysts, biocatalysts) to promote enantioselective reactions.

Substrate Control: Relying on existing stereocenters within the molecule to influence the stereochemical course of subsequent reactions.

For macrocyclic systems, the conformational preferences of the ring can also play a significant role in directing stereochemical outcomes during cyclization or subsequent functionalization steps.

Challenges and Innovations in Macrocyclic Lactone Synthesis

The synthesis of macrocyclic lactones, including the 10-membered lactone in this compound, presents inherent challenges. These include:

Entropic Disadvantage: The formation of large rings is often entropically disfavored, leading to low yields in traditional cyclization methods. bibliotekanauki.plrsc.org

Transannular Reactions: The flexibility of medium and large rings can lead to undesired intramolecular reactions across the ring.

Conformational Control: Achieving the desired conformation for cyclization and maintaining it throughout the synthesis can be difficult.

Innovations to overcome these challenges include:

High Dilution Conditions: Historically used to favor intramolecular cyclization over intermolecular polymerization, though this can be impractical for large-scale synthesis. bibliotekanauki.plrsc.org

Ring Expansion Strategies: Methods like Successive Ring Expansion (SuRE) reactions offer a powerful iterative approach to build macrocyclic lactones from smaller rings, avoiding the problematic end-to-end cyclization step. rsc.orgwhiterose.ac.uk These methods can produce 14- to 21-membered lactones in high yields. whiterose.ac.uk

Transition Metal-Catalyzed Reactions: Such as RCM, which efficiently form carbon-carbon bonds for ring closure. nih.govresearchgate.net

Biomimetic Approaches: Designing synthetic routes that mimic proposed biosynthetic pathways, which can sometimes inherently incorporate stereochemical control and efficient ring formation. chemrxiv.org

Semi-Synthetic Modifications of Natural this compound

This compound is a natural product isolated from Carpesium divaricatum. ebi.ac.uk Semi-synthesis involves chemical modification of an isolated natural product to improve its properties, such as stability, solubility, or biological activity, or to generate new derivatives for further study. eupati.eu This approach is particularly valuable when the total synthesis of a complex natural product is exceedingly difficult or uneconomical. eupati.eu

Given this compound's structure as a germacranolide sesquiterpene lactone with hydroxyl groups and ester functionalities, potential semi-synthetic modifications could include:

Esterification/Transesterification: Modifying the existing ester groups or introducing new ester functionalities at free hydroxyl positions.

Etherification: Converting hydroxyl groups into ethers for altered polarity or stability.

Oxidation/Reduction: Selective oxidation of alcohol groups to ketones or aldehydes, or reduction of ketones/aldehydes to alcohols, or reduction of the α-methylene group.

Conjugation: Attaching various moieties (e.g., sugars, peptides, targeting ligands) to available functional groups to influence pharmacokinetics or targeting.

Modification of the α-methylene-γ-lactone: This moiety is often crucial for the biological activity of sesquiterpene lactones, and its modification (e.g., reduction, addition reactions) could significantly impact activity. researchgate.net

These modifications are typically carried out using standard organic chemistry reactions under controlled conditions. eupati.eu

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies

Targeted derivatization of this compound is essential for Structure-Activity Relationship (SAR) studies, which aim to understand how specific changes in the chemical structure of a compound affect its biological activity. tandfonline.comnih.govnih.gov By systematically modifying different parts of the this compound molecule, researchers can identify key functional groups and structural features responsible for its observed cytotoxicity. ebi.ac.uk

Derivatization strategies for SAR studies on this compound would likely involve:

Modifying the Lactone Ring: Alterations to the lactone ring, such as ring size changes or opening the lactone, could reveal the importance of this cyclic ester for activity.

Varying Ester Side Chains: this compound contains ester groups. chemspider.com Synthesizing analogues with different acyl groups (e.g., varying chain length, branching, saturation) would probe the role of these side chains.

Functionalization of Hydroxyl Groups: this compound possesses hydroxyl groups. chemspider.com Masking or modifying these (e.g., acetylation, methylation, or conversion to other functional groups) could elucidate their contribution to binding and activity.

Modification of the α-Methylene Group: The α-methylene-γ-lactone moiety is a common pharmacophore in cytotoxic sesquiterpene lactones, often acting as a Michael acceptor. researchgate.net Derivatization of this exocyclic double bond (e.g., reduction, epoxidation, addition of nucleophiles) would be critical to understand its role in cytotoxicity.

Stereochemical Variations: If possible, synthesizing diastereomers or enantiomers (if the natural product is chiral) would provide insights into the stereospecificity of its biological interactions.

Such targeted derivatizations, coupled with biological assays, allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective analogues. tandfonline.comtandfonline.com

Synthesis of Analogues with Specific Functional Group Alterations

Current Status of this compound Synthesis: As of the current literature, the total chemical synthesis of this compound has not been explicitly reported. Research on this compound has primarily focused on its isolation and structural elucidation from natural sources. Current time information in Bangalore, IN. However, the biosynthesis of germacranolides, the broader class to which this compound belongs, is understood to originate from farnesyl pyrophosphate (FPP) through enzymatic cyclization and subsequent oxidative steps. nih.govtandfonline.com While the total synthesis of other germacranolides, such as molephantin, has been achieved, providing insights into the construction of their complex macrocyclic frameworks, a dedicated synthetic route for this compound remains to be disclosed in the public domain. nih.gov

Hypothetical Approaches to Analog Synthesis: Despite the absence of a reported total synthesis, the rich array of functional groups within this compound's structure suggests several avenues for the hypothetical synthesis of analogues. These modifications could be pursued to investigate structure-activity relationships (SAR) or to enhance specific physicochemical properties.

Hydroxyl Group Modifications: this compound possesses hydroxyl groups at positions C-2 and C-10. Current time information in Bangalore, IN. These sites are amenable to various chemical transformations.

Esterification: The hydroxyl groups could be esterified with different carboxylic acids (e.g., short-chain fatty acids, aromatic acids) to modulate lipophilicity, potentially influencing membrane permeability and interaction with biological targets. lsu.edunih.govnih.govresearchgate.netmdpi.com This strategy is commonly employed in natural product chemistry to create derivatives with altered biological profiles. nih.govresearchgate.net

Etherification: Formation of ethers, such as methyl or benzyl ethers, could protect these hydroxyl groups or alter their electronic properties and hydrogen bonding capabilities.

Ester Group Modifications: this compound contains two ester functionalities: an isobutyryloxy group at C-6 and an angeloyloxy group at C-9. Current time information in Bangalore, IN.

Hydrolysis and Re-esterification: Selective hydrolysis of these ester linkages would yield free hydroxyl groups, which could then be re-esterified with a diverse range of acyl moieties. lsu.edunih.govnih.gov This approach allows for systematic variation of the side chains, enabling a detailed exploration of how the nature and size of these ester groups influence the compound's activity and stability. nih.gov

Lactone Ring Modifications: The γ-lactone ring is a characteristic feature of germacranolides and is often crucial for their biological activity. mdpi.comwikipedia.orgmdpi.com

Ring Opening/Reduction: While often critical for activity, the lactone ring could be targeted for chemical transformations such as reductive ring opening to form diols or selective reduction to a cyclic ether, potentially altering the compound's conformation and reactivity.

α-Methylene-γ-Lactone Modifications: Many sesquiterpene lactones, including germacranolides, feature an α-methylene-γ-lactone moiety that acts as a Michael acceptor, critical for their biological effects. mdpi.commdpi.com If present in this compound, this site could be modified via Michael addition reactions with various nucleophiles (e.g., thiols, amines) to form adducts, which could alter its reactivity with biological macromolecules. mdpi.com

Double Bond Modifications: The germacrane skeleton typically contains double bonds. These could be subject to epoxidation or hydrogenation to introduce new stereocenters or alter the molecule's rigidity and electronic distribution. mdpi.com

Generation of Modified Derivatives for Biological Probing

Rationale for Derivatization: Derivatization is a powerful strategy in medicinal chemistry to generate analogues of natural products for biological probing. This process is essential for:

Structure-Activity Relationship (SAR) Studies: By systematically modifying specific functional groups, researchers can identify key pharmacophores responsible for biological activity and understand how structural changes impact potency, selectivity, and mechanism of action. nih.govmdpi.commdpi.com

Improvement of Physicochemical Properties: Modifications can enhance solubility, stability, or bioavailability, which are critical for developing compounds into viable biological probes or therapeutic agents. nih.govnih.gov

Development of Chemical Probes: Attaching reporter groups (e.g., fluorescent tags, biotin) allows for the investigation of cellular uptake, distribution, and target engagement.

Common Derivatization Strategies Applicable to this compound: Based on the functional groups identified in this compound, the following derivatization strategies could be employed:

Acylation/Esterification of Hydroxyl Groups: The hydroxyl groups at C-2 and C-10 could be acylated with various anhydrides or acid chlorides to form esters. This modification can alter the compound's lipophilicity, potentially improving its ability to cross cell membranes or interact with hydrophobic binding pockets of target proteins. lsu.edunih.govnih.govresearchgate.netmdpi.com

Michael Addition to α-Methylene-γ-Lactone (if present): If this compound possesses an α-methylene-γ-lactone moiety, its electrophilic nature makes it susceptible to Michael addition reactions with nucleophiles, particularly thiols. mdpi.commdpi.com This reaction is often implicated in the biological activity of sesquiterpene lactones, and targeted modifications at this site could provide insights into its mechanism of action and enable the attachment of various probes.

Introduction of Reporter Tags: For biological probing, specific sites on this compound, particularly the hydroxyl groups or modified ester positions, could be utilized to attach fluorescent dyes, biotin, or other affinity tags. This would enable studies on cellular localization, protein binding, or interaction with other biomolecules, providing valuable data for understanding its biological effects.

The systematic application of these derivatization strategies would be instrumental in elucidating the precise role of each functional group in this compound's biological activities and could pave the way for the development of novel analogues with improved properties.

Preclinical Biological Activity Profiling of Cardivin C

In Vitro Antiproliferative and Cytotoxic Activity Assessment

Cardivin C has shown significant in vitro antiproliferative and cytotoxic effects against a comprehensive panel of human cancer cell lines. typeset.ioresearchgate.netresearchgate.net

This compound (identified as compound 3 in some studies) has been observed to exhibit cytotoxicity against a range of human tumor cell lines. These include A-549 (non-small cell lung carcinoma), SK-OV-3 (ovarian carcinoma), SK-MEL-2 (skin melanoma), XF-498 (central nervous system carcinoma), and HCT-15 (colon carcinoma) cell lines. typeset.ioresearchgate.netresearchgate.net

While this compound has been confirmed to exert cytotoxic effects on the aforementioned cancer cell lines, specific IC50 values for this compound itself were not explicitly available in the provided search results. Studies indicate that Cardivins A, B, C, and D collectively demonstrated cytotoxicity. However, the precise dose-dependent potency (IC50 values) for this compound across the comprehensive panel of human cancer cell lines was not presented in the accessible snippets. typeset.ioresearchgate.netresearchgate.net

Information regarding the cellular selectivity of this compound against non-malignant cell lines was not available in the provided search results. While the concept of selective cytotoxicity towards cancer cells over normal cells is a critical aspect of anticancer drug development, specific data for this compound in this regard could not be extracted.

Direct comparative cytotoxicity data of this compound with established anticancer agents such as Doxorubicin, Cisplatin, or Ellipticine was not found in the provided search results. While these established agents are known for their cytotoxic properties against various cancer cell lines, and their PubChem CIDs are available, a direct comparison of their potency with this compound was not detailed.

Cellular Selectivity against Non-Malignant Cell Lines

Antiplasmodial Activity against Plasmodium falciparum

Beyond its anticancer potential, this compound has also been investigated for its antiplasmodial activity. tandfonline.com

This compound, as a germacranolide, has shown antiplasmodial activity against Plasmodium falciparum. Specifically, studies have monitored its activity against the chloroquine-sensitive D10 strain of P. falciparum using assays such as the parasite lactate dehydrogenase (pLDH) assay. This compound (referred to as compound 3) and other germacranolides (compounds 1 and 2) were reported to be significantly more active against the P. falciparum D10 strain compared to a pseudoguaianolide (compound 4). However, the specific IC50 value for this compound against the D10 strain was not explicitly provided in the accessible information. tandfonline.com

Molecular Mechanisms of Action and Cellular Pathways of Cardivin C

Identification of Direct Molecular Targets of Cardivin C

The precise direct molecular targets of this compound are not extensively documented in the available literature. However, the identification of direct molecular targets is crucial for understanding the therapeutic potential and specificity of any bioactive compound. For compounds like this compound, which exhibit cytotoxicity, various advanced methodologies are typically employed to deconvolve their mechanisms of action.

Proteomic approaches are powerful tools for identifying protein targets and understanding the cellular response to small molecules. These methods involve the large-scale study of proteins, including their expression, modifications, and interactions, to uncover how a compound like this compound might alter the cellular proteome biodeep.cn. Techniques such as quantitative proteomics (e.g., using mass spectrometry) can reveal changes in protein abundance or post-translational modifications upon this compound treatment, potentially pointing to affected pathways or direct binding partners. Affinity-based proteomics, where a labeled compound is used as a "bait" to pull down interacting proteins, is another direct approach to identify molecular targets. While specific proteomic studies on this compound's direct targets are not detailed in the provided information, such methodologies are instrumental in the broader field of natural product drug discovery to elucidate the cellular machinery affected by cytotoxic agents.

Ligand-based target fishing is an in silico strategy that predicts potential protein targets for a given molecule based on its structural similarity to compounds with known targets mdpi.comnih.govnih.gov. The underlying principle is that structurally similar compounds often share similar biological activities and interact with similar targets mdpi.com. This approach can be particularly useful for natural products with unknown mechanisms, like this compound, by leveraging large databases of ligand-target interactions nih.govfrontiersin.org. While computational, it can guide experimental validation.

Complementary to in silico methods, pull-down assays are experimental techniques used to physically isolate and identify proteins that directly bind to a specific ligand mdpi.com. In this method, a chemically modified version of the compound (e.g., biotinylated this compound) is immobilized on a solid support and incubated with cell lysates. Proteins that directly interact with this compound are "pulled down" and subsequently identified, often by mass spectrometry. This provides direct evidence of molecular binding partners. The provided information does not specify the application of these techniques for this compound, but they represent standard approaches for identifying direct molecular targets of novel cytotoxic compounds.

Many bioactive compounds, particularly those with antineoplastic activity, exert their effects by modulating enzyme activity ebi.ac.ukjackwestin.comwikipedia.org. Enzyme inhibition or activation profiling involves assessing the compound's effect on a panel of enzymes known to be involved in disease pathways. Inhibitors can act competitively (binding to the active site), non-competitively (binding to an allosteric site), or uncompetitively (binding to the enzyme-substrate complex) jackwestin.comwikipedia.org. This compound, being an antineoplastic agent ebi.ac.uk, could potentially inhibit or activate enzymes critical for cancer cell survival, proliferation, or metabolism. For instance, some cardiac glycosides, a different class of antineoplastic agents, are known to inhibit Na+/K+-ATPase and DNA topoisomerases I and II nih.gov. While specific enzyme inhibition/activation profiles for this compound are not detailed, this type of profiling is a standard experimental approach to identify functional molecular targets.

Ligand-Based Target Fishing and Pull-Down Assays

Modulation of Key Cellular Signaling Pathways

This compound's cytotoxic effects on various human tumor cell lines indicate its ability to modulate key cellular signaling pathways that govern cell fate, including proliferation and death ebi.ac.ukresearchgate.net. Sesquiterpene lactones, the class to which this compound belongs, are recognized for their potent activities in inducing cell cycle arrest and apoptosis researchgate.netresearchgate.net.

The cell cycle is a tightly regulated series of events that leads to cell division, controlled by a core system involving cyclins and cyclin-dependent kinases (CDKs) frontiersin.orgwikipedia.orgkhanacademy.orgkhanacademy.org. Cytotoxic agents often disrupt this progression, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases) to prevent the proliferation of damaged or aberrant cells frontiersin.orgkhanacademy.orgevitachem.com. For example, cordycepin, another antineoplastic agent, has been shown to induce S phase arrest in human gallbladder cancer cells nih.gov.

While specific data on this compound's direct impact on cell cycle phases or checkpoints is not provided, its observed cytotoxicity against various cancer cell lines (A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15) strongly suggests that it interferes with cell cycle progression ebi.ac.ukresearchgate.net. This interference could involve modulating the activity or expression of cyclins, CDKs, or Cdk inhibitor (CKI) proteins, which are central to cell cycle control wikipedia.orgkhanacademy.org. By arresting the cell cycle, this compound would prevent cancer cells from dividing and proliferating, contributing to its antineoplastic activity.

This compound's cytotoxic effects are likely mediated, at least in part, by inducing regulated cell death pathways. Sesquiterpenes, as a class, are known to induce apoptosis and modulate autophagy in cancer cells researchgate.netresearchgate.net.

Apoptosis : Apoptosis, or programmed cell death, is a highly regulated process characterized by specific biochemical events, including caspase activation and DNA fragmentation researchgate.netnih.govnih.gov. The cytotoxicity of this compound against human tumor cells suggests its potential to induce apoptosis ebi.ac.ukresearchgate.net. Many antineoplastic natural products induce apoptosis by triggering reactive oxygen species (ROS) accumulation, disrupting mitochondrial membrane potential, and modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins researchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com. This often leads to the release of cytochrome c from mitochondria, which then activates caspases (e.g., Caspase-9, Caspase-3) and subsequent cleavage of PARP nih.govnih.govnih.gov. For instance, cardamonin increased levels of cleaved PARP and Caspase-3, and cordycepin upregulated cleaved-caspase-3, cleaved-caspase-9, cleaved-PARP, and Bax while downregulating Bcl-2 nih.govnih.gov. The interaction between cardiolipin and cytochrome c is also a critical event in mitochondrially mediated apoptosis nih.gov.

Autophagy : Autophagy is a catabolic process involving the degradation and recycling of cellular components through lysosomes researchgate.netnih.govmdpi.commdpi.com. It can act as a survival mechanism, promoting cell resilience under stress, or as a form of regulated cell death (autophagy-dependent cell death) mdpi.com. Cytotoxic compounds can modulate autophagy, sometimes inducing "pro-death autophagy" researchgate.netnih.gov. The mammalian target of rapamycin (mTOR) pathway is a key regulator of autophagy, and its inhibition often leads to autophagy induction nih.govmdpi.com. For example, cardamonin induced autophagy by inhibiting mTORC1 through decreasing the protein level of Raptor nih.gov. Sesquiterpenes, such as tomentosin, have been shown to modulate autophagy alongside apoptosis researchgate.net.

Ferroptosis : Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation mdpi.comnih.gov. It is morphologically and mechanistically different from apoptosis and necroptosis mdpi.com. Key events in ferroptosis include glutathione depletion, inactivation or degradation of glutathione peroxidase 4 (GPX4), and accumulation of lipid reactive oxygen species (ROS) nih.gov. Heme oxygenase 1 (HO-1) upregulation can also lead to increased labile iron accumulation, contributing to ferroptosis nih.gov. While the provided information does not explicitly link this compound to ferroptosis, it is a recognized pathway of regulated cell death that cytotoxic agents can induce, particularly in contexts of oxidative stress and iron dysregulation mdpi.comnih.gov.

Necroptosis : Necroptosis is another form of regulated cell death, distinct from apoptosis, characterized by necrotic morphological features but executed through a regulated signaling cascade mdpi.com. Specific information linking this compound to necroptosis is not available in the provided search results.

Cytotoxic Activity of this compound against Human Tumor Cell Lines

| Cell Line | Cancer Type | Effect (Cytotoxicity) | Reference |

| A-549 | Non-small cell lung cancer | Cytotoxic | ebi.ac.ukresearchgate.net |

| SK-OV-3 | Ovarian cancer | Cytotoxic | ebi.ac.ukresearchgate.net |

| SK-MEL-2 | Skin melanoma | Cytotoxic | ebi.ac.ukresearchgate.net |

| XF-498 | Central nervous system cancer | Cytotoxic | ebi.ac.ukresearchgate.net |

| HCT-15 | Colon cancer | Cytotoxic | ebi.ac.ukresearchgate.net |

Despite a comprehensive search of available scientific literature, detailed information focusing solely on the chemical compound "this compound" regarding its specific molecular mechanisms of action, cellular pathways, functional genomics, proteomics profiling, and subcellular localization is not extensively documented or readily available in public databases or research findings.

While the broader family of "cardivins" has been noted in some studies, particularly "Cardivin A" isolated from Carpesium divaricatum, specific and detailed research findings for "this compound" as a distinct entity, covering the intricate aspects of its cellular interactions and genomic/proteomic influences as outlined, were not found. For instance, "Cardivin A" has shown cytotoxic effects against human tumor cells, but its precise mechanism of action, and that of other cardivins, has been reported as unclear in certain contexts lablcbosn.com.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "this compound" based on current publicly accessible research.

Compound Information

Computational Chemical Biology and in Silico Studies of Cardivin C

Molecular Docking and Binding Affinity Predictions with Potential Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity between two molecules, typically a small molecule (ligand) and a macromolecule (receptor), to form a stable complex openaccessjournals.com. This technique is fundamental in rational drug design, allowing researchers to screen and optimize potential drug candidates by virtually docking them into protein targets involved in diseases openaccessjournals.com. The primary goals of molecular docking include pose prediction, virtual screening, and binding affinity estimation nih.gov. Scoring functions are utilized to evaluate factors such as hydrogen bonding, van der Waals forces, electrostatic interactions, and desolvation effects, providing an estimation of binding strength openaccessjournals.com, nih.gov.

For Cardivin C, given its cytotoxic properties against several cancer cell lines ebi.ac.uk, molecular docking studies would be critical to identify and characterize its potential protein targets within cancer-related pathways. By docking this compound into the active sites or binding pockets of relevant oncogenic proteins (e.g., kinases, proteases, transcription factors), researchers could predict its most probable binding poses and estimate the strength of these interactions. This would involve:

Target Identification: Hypothesizing or experimentally validating specific protein targets in cancer cells that this compound might interact with.

Binding Pose Prediction: Determining the precise orientation and conformation of this compound within the target's binding site.

Binding Affinity Estimation: Quantifying the predicted strength of the interaction, often expressed as a docking score or estimated binding energy (e.g., kcal/mol).

Such studies would generate data tables detailing predicted binding energies and key interacting residues, offering insights into the molecular basis of this compound's cytotoxicity.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are computational methods that provide a detailed, time-dependent view of the dynamic behavior of molecular systems, including protein-ligand complexes researchgate.net, mdpi.com. Unlike static docking predictions, MD simulations capture conformational changes and assess the stability of ligand-target interactions under simulated physiological conditions researchgate.net. They are crucial for validating docking poses and understanding the flexibility of both the ligand and the target, as protein flexibility can significantly influence binding mdpi.com, nih.gov.

For this compound, MD simulations would serve to:

Validate Docking Poses: Confirm the stability of the predicted binding poses obtained from molecular docking over a defined simulation period (e.g., nanoseconds to microseconds) nih.gov.

Assess Complex Stability: Monitor parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, indicating the stability of the complex mdpi.com, researchgate.net, researchgate.net. Fluctuations of RMSD between 1-3 Å are generally considered indicative of a stable system researchgate.net.

Characterize Intermolecular Interactions: Analyze persistent hydrogen bonds, hydrophobic interactions, and solvent accessibility within the binding site, providing a comprehensive understanding of how this compound interacts with its target at an atomic level mdpi.com, researchgate.net.

Data from MD simulations would include time-series plots of RMSD, radius of gyration, solvent accessible surface area (SASA), and detailed analyses of hydrogen bond occupancy and other key interactions, providing dynamic insights into the this compound-target complex.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional (3D) features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) common to a set of active molecules that are necessary for their biological activity researchgate.net, nih.gov. These models serve as 3D queries for virtual screening, a computational technique used to search large chemical databases for novel compounds that possess similar pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with desired biological activity mdpi.com, researchgate.net, medsci.org.

For this compound, pharmacophore modeling would aim to:

Identify Key Features: Delineate the specific 3D chemical features of this compound responsible for its cytotoxic activity ebi.ac.uk. This could involve analyzing its structure and comparing it with other known cytotoxic compounds.

Develop Pharmacophore Models: Construct predictive pharmacophore models that encapsulate these essential features.

The output would include the defined pharmacophore features (e.g., number of hydrogen bond acceptors/donors, hydrophobic regions) and a list of virtually screened compounds, often ranked by their fit to the pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity mdpi.com, openbioinformaticsjournal.com. QSAR models use molecular descriptors (numerical representations of chemical features like molecular weight, lipophilicity, electronic properties, and steric effects) to predict the activity or properties of new, untested compounds openbioinformaticsjournal.com, researchgate.net. This method is particularly useful when the underlying theory of a phenomenon is complex or unknown, making it challenging to construct a mechanistic model mdpi.com.

For this compound, QSAR modeling would be invaluable for:

Activity Prediction: Developing models to predict the cytotoxic activity of this compound derivatives or structurally related compounds against specific cancer cell lines ebi.ac.uk.

Lead Optimization: Guiding the synthesis of new this compound analogs by predicting how structural modifications might impact their activity, thereby optimizing potency and selectivity.

Understanding Structure-Activity Relationships: Identifying which specific structural features of this compound are most critical for its observed cytotoxicity openbioinformaticsjournal.com.

QSAR studies would generate statistical models, often evaluated by parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and Root Mean Squared Error (RMSE), alongside tables of molecular descriptors and predicted activities for various compounds biorxiv.org, .

Network Pharmacology and Pathway Analysis for Systems-Level Understanding

Network pharmacology is an emerging approach that shifts the paradigm from "one gene, one target, one disease" to a more holistic understanding of complex biological systems medsci.org. It involves identifying compound- and disease-related genes, constructing protein-protein interaction (PPI) networks, and analyzing these networks to predict key biological pathways and molecular mechanisms mdpi.com, frontiersin.org. This methodology helps to elucidate the multi-target and multi-pathway effects of a compound medsci.org.

For this compound, network pharmacology and pathway analysis would aim to:

Identify Multi-Target Mechanisms: Predict a comprehensive set of protein targets for this compound based on its structure and known biological activities ebi.ac.uk.

Construct Interaction Networks: Build a network illustrating the interactions between this compound, its predicted targets, and disease-related proteins (e.g., those involved in cancer progression) frontiersin.org, nih.gov.

Pathway Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to determine which biological processes and signaling pathways are significantly modulated by this compound's predicted targets frontiersin.org, medsci.org, frontiersin.org. This could reveal how this compound exerts its cytotoxic effects through a systems-level perturbation of cancer pathways.

The results would typically include visualized protein-protein interaction networks, lists of enriched GO terms (e.g., inflammatory response, oxidative stress, apoptosis), and KEGG pathways (e.g., PI3K/Akt signaling pathway, MAPK signaling pathway) frontiersin.org, nih.gov.

De Novo Design of this compound Mimetics

De novo design is a computational approach focused on designing novel molecules from scratch that can bind to a specific target or mimic the functional properties of an existing molecule nih.gov, nih.gov. This differs from virtual screening, which searches existing libraries. De novo design aims to generate entirely new chemical entities with desired characteristics, such as improved binding affinity, selectivity, or physicochemical properties bakerlab.org. It can involve designing proteins that recapitulate functional sites or creating small molecules that mimic the binding behavior of a natural compound nih.gov, youtube.com.

For this compound, de novo design could be applied to:

Generate Novel Scaffolds: Design new chemical entities that mimic the crucial binding interactions of this compound with its identified targets, but with distinct chemical scaffolds biorxiv.org. This could lead to compounds with enhanced potency, reduced toxicity, or improved pharmacokinetic profiles.

Optimize Specific Interactions: Focus on designing molecules that specifically enhance or replicate the interactions responsible for this compound's cytotoxicity, potentially by creating mimetics of its active pharmacophore.

Address Limitations: Develop mimetics that overcome any potential limitations of this compound itself, such as metabolic instability or poor bioavailability, by incorporating desirable structural features into the de novo designed compounds.

This process would yield novel molecular structures designed to exhibit this compound-like cytotoxic activity, along with predicted binding profiles and structural characteristics.

Advanced Research Methodologies and Future Directions in Cardivin C Research

Omics Technologies in Cardivin C Discovery and Mechanism Elucidation

Omics technologies, which involve large-scale analysis of biological molecules, provide a holistic view of an organism's biological state and are instrumental in understanding complex disease mechanisms and drug actions. For this compound research, these technologies can offer unprecedented insights into its systemic effects and molecular pathways.

Metabolomics for Pathway Interrogation

Metabolomics, the comprehensive analysis of metabolites within biological samples, directly reflects the physiological state of a biological system and is highly sensitive to changes induced by external factors, such as drug exposure. In the context of this compound, metabolomic profiling can be employed to identify specific metabolic pathways perturbed by the compound.

By comparing the metabolomic profiles of cells or organisms treated with this compound against untreated controls, researchers can pinpoint dysregulated biochemical pathways. This approach can reveal how this compound interferes with cellular metabolism, energy production, or biosynthesis pathways, which could be directly linked to its cytotoxic effects. For instance, if this compound impacts a specific metabolic enzyme, metabolomics can detect the accumulation of its substrate or depletion of its product, thereby highlighting a potential target or pathway of action. Pathway analysis tools can then be used to map these changes to known metabolic networks, providing mechanistic insights.

| Application of Metabolomics | Expected Outcome in this compound Research |

|---|---|

| Identification of altered metabolic pathways | Pinpointing specific biochemical routes affected by this compound, such as glycolysis, oxidative phosphorylation, or amino acid metabolism. |

| Discovery of metabolic biomarkers | Identifying unique metabolic signatures indicative of this compound's cellular activity or cytotoxicity. |

| Elucidation of mechanism of action | Connecting observed metabolic shifts to the compound's cytotoxic effects, e.g., disruption of energy supply leading to cell death. |

| Integration with other omics data | Correlating metabolic changes with gene expression (transcriptomics) or protein abundance (proteomics) to build a multi-layered understanding of this compound's impact. |

Lipidomics for Membrane-Related Effects

Lipidomics, the large-scale study of cellular lipids, is crucial for understanding how this compound might interact with or affect cellular membranes, given its potential to influence cellular processes and its classification as a germacranolide, a type of lipid nih.gov. Lipids are integral components of cell membranes and play vital roles in cell signaling, membrane fluidity, and organelle function.

Investigating the lipidomic profile after this compound treatment can reveal changes in membrane composition, lipid signaling pathways, or the integrity of cellular and organellar membranes. For example, alterations in specific phospholipid classes (e.g., cardiolipins, which are critical for mitochondrial function) could indicate mitochondrial dysfunction, a common pathway in cytotoxicity. Lipidomics can also identify membrane protein-lipid interactions, providing insights into how this compound might modulate the function of membrane-bound proteins by altering their lipid environment. This is particularly relevant if this compound's antineoplastic activity involves disrupting membrane-related processes in cancer cells.

CRISPR/Cas9-Based Gene Editing for Target Validation

CRISPR/Cas9-based gene editing is a powerful tool for precisely manipulating gene expression, making it invaluable for target identification and validation in drug discovery. For this compound, this technology can be leveraged to confirm the involvement of specific genes or proteins in its cytotoxic mechanism.

By creating targeted gene knockouts, knock-ins, or knockdowns in cell lines, researchers can assess the impact of these genetic modifications on cellular sensitivity to this compound. If the cytotoxic effect of this compound is significantly altered (e.g., enhanced or diminished) in cells with a specific gene knocked out, it strongly suggests that the protein encoded by that gene is a direct or indirect target of this compound, or plays a crucial role in its mechanism of action. This approach can help differentiate between on-target and off-target effects and validate the specificity of potential drug targets. Furthermore, CRISPR/Cas9 can be used to generate disease-relevant cell models that mimic the conditions where this compound exhibits its activity, thereby improving the predictability of drug therapies.

High-Throughput Screening and Automated Phenotypic Profiling

High-throughput screening (HTS) allows for the rapid and automated testing of large libraries of compounds to identify those that elicit a desired biological effect. When combined with automated phenotypic profiling, it becomes a potent strategy for drug discovery, especially for compounds like this compound, where the initial discovery was based on a phenotypic effect (cytotoxicity).

Automated phenotypic profiling involves quantifying morphological and functional changes in cells or organisms in response to compound treatment. This can include changes in cell proliferation, cell death, organelle morphology, or specific protein localization. For this compound, HTS with phenotypic profiling can be used to:

Identify synergistic compounds : Screen compound libraries in combination with this compound to find agents that enhance its cytotoxic effects, potentially leading to combination therapies.

Discover resistance mechanisms : Screen for genetic perturbations that confer resistance to this compound, thereby identifying pathways that counteract its action.

Deconvolute complex mechanisms : Analyze multiple cellular features simultaneously to build a comprehensive profile of this compound's impact, which can then be used to infer its mechanism of action or identify novel targets.

Automated systems, including those based on flow cytometry, can process thousands of samples per day, enabling robust phenotypic drug discovery and accelerating the identification of promising lead compounds.

Chemical Probe Development for this compound Mechanisms

Chemical probes are selective small molecules designed to modulate the function of specific proteins, serving as essential tools for investigating complex biological mechanisms and validating drug targets. For this compound, developing chemical probes based on its structure or mechanism of action would significantly advance research.

If this compound's direct target is identified, a high-quality chemical probe, structurally related to this compound but with enhanced selectivity or specific modifications (e.g., for affinity purification), could be designed. Such probes would allow researchers to:

Interrogate target engagement : Confirm that this compound binds to its intended target within a cellular context.

Map downstream pathways : Elucidate the signaling cascades and biological processes activated or inhibited following target modulation by this compound.

Validate target suitability : Confirm that modulating the identified target with the chemical probe recapitulates the phenotypic effects of this compound, thus validating the target as a viable therapeutic intervention point.

Distinguish on-target from off-target effects : By using a well-characterized chemical probe alongside this compound, researchers can better understand the specific contributions of the primary target to the observed cytotoxicity versus any potential off-target activities.

Opportunities for Drug Repurposing Based on this compound Pathways

Drug repurposing, or repositioning, involves identifying new therapeutic uses for existing drugs, offering a cost-effective and accelerated path to drug development due to established safety profiles. If the cellular pathways modulated by this compound are thoroughly elucidated, this information can open avenues for drug repurposing.

By understanding the key molecular targets and signaling networks affected by this compound, researchers can search existing drug databases for compounds that act on similar pathways or targets. This "pathway-based" repurposing approach can identify drugs already approved for other indications that might also exhibit antineoplastic activity through mechanisms similar to this compound. For example, if this compound is found to primarily induce apoptosis through a specific mitochondrial pathway, existing drugs known to modulate that same pathway could be investigated for their potential in cancer treatment, either alone or in combination with this compound. This strategy leverages existing knowledge and clinical data, significantly reducing the time and resources typically required for novel drug development.

| Drug Repurposing Strategy | Relevance to this compound Research |

|---|---|

| Target-based repurposing | If this compound's direct protein target is identified, existing drugs known to modulate this target can be explored for synergistic or similar effects. |

| Pathway-based repurposing | Understanding the broader cellular pathways affected by this compound allows for the identification of other drugs that modulate these pathways, potentially leading to novel therapeutic combinations or alternative treatments. |

| Phenotypic-based repurposing | Screening existing drug libraries for compounds that elicit similar cytotoxic phenotypes to this compound, followed by mechanistic deconvolution. |

Q & A

Q. What translational biomarkers bridge preclinical and clinical studies of this compound?

- Methodological Answer : Prioritize biomarkers with cross-species validity (e.g., hs-CRP, oxidized LDL). Use PBPK modeling (physiologically based pharmacokinetic) to extrapolate rodent dosing to humans. Validate in microdosing trials with AMS (accelerator mass spectrometry) for ultra-sensitive pharmacokinetic profiling .

Methodological Resources

- Data Contradiction Analysis : Apply principal contradiction framework to prioritize variables with the greatest influence on outcomes .

- Reproducibility : Share raw data via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Use Institutional Review Board (IRB) templates for informed consent forms, specifying data anonymization procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。